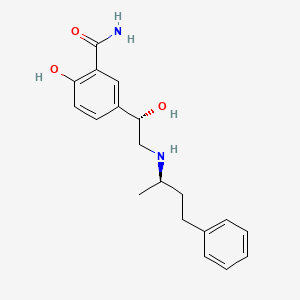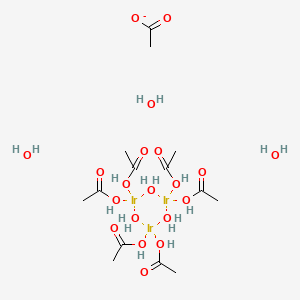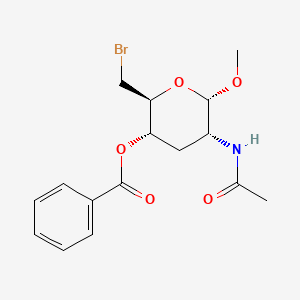
Isopenillic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Isopenillic acid can be synthesized from penicillin through a stepwise procedure with penillic acid as an intermediate . The process involves the following steps:
Penicillin to Penillic Acid: Penicillin is converted to penillic acid in an acidic solution (pH 2-3).
Penillic Acid to this compound: Penillic acid then rearranges into this compound.
Another method involves the reaction of benzylpenicillin ester with phosphorus pentachloride at 60°C, yielding benzylthis compound ester and its disulfide . This reaction is significant as it provides a nearly complete conversion of the amide group into an iminochloride .
Chemical Reactions Analysis
Isopenillic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions involving common reagents like phosphorus pentachloride can produce different esters and derivatives.
The major products formed from these reactions include benzylthis compound ester and its disulfide .
Scientific Research Applications
Isopenillic acid has several scientific research applications:
Chemistry: It is used in the study of penicillin structure and degradation products.
Biology: Its derivatives are studied for their potential biological activities.
Industry: It is used in the development of analytical methods and quality control applications for penicillin.
Mechanism of Action
The mechanism of action of isopenillic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the formation of iminochloride intermediates during its reactions . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Isopenillic acid is unique compared to other penicillin derivatives due to its specific chemical structure and properties. Similar compounds include:
Penillic Acid: An intermediate in the synthesis of this compound.
Benzylpenicillin Ester: A precursor in the synthesis of this compound.
Phthalimidopenicillinate Ester: Another derivative obtained under similar reaction conditions.
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-benzyl-1-[(1S)-1-carboxy-2-methyl-2-sulfanylpropyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,23)13(15(21)22)18-9-11(14(19)20)17-12(18)8-10-6-4-3-5-7-10/h3-7,9,13,23H,8H2,1-2H3,(H,19,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
QLTUFLACBYWAET-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N1C=C(N=C1CC2=CC=CC=C2)C(=O)O)S |
Canonical SMILES |
CC(C)(C(C(=O)O)N1C=C(N=C1CC2=CC=CC=C2)C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


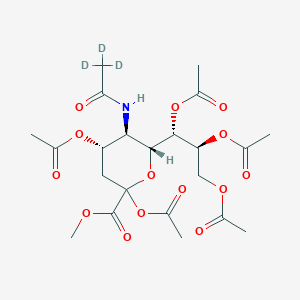
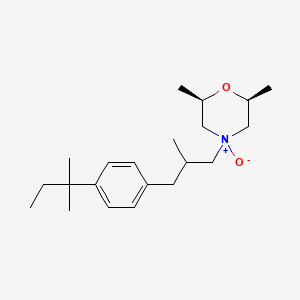
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)


![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)

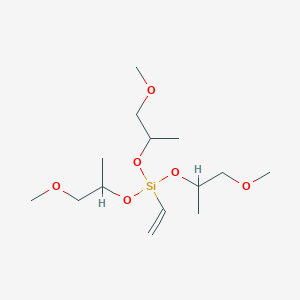
![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)

